Cas no 2186-33-6 (2-Propenamide,2-methyl-N-2-propen-1-yl-)

2-Propenamide, 2-methyl-N-2-propen-1-yl-, is a reactive acrylamide derivative characterized by its bifunctional vinyl groups, making it valuable in polymerization and crosslinking applications. Its structure enables efficient copolymerization with other monomers, enhancing material properties such as mechanical strength, thermal stability, and adhesion. The compound is particularly useful in the synthesis of specialty polymers, coatings, and adhesives, where controlled reactivity and crosslink density are critical. Its high purity and stability under storage conditions ensure consistent performance in industrial formulations. Additionally, its compatibility with various initiators and reaction conditions allows for tailored polymer architectures, making it a versatile intermediate in advanced material science.
2-Propenamide,2-methyl-N-2-propen-1-yl- structure
2186-33-6 structure
Product Name:2-Propenamide,2-methyl-N-2-propen-1-yl-
CAS No:2186-33-6
MF:C7H11NO
MW:125.168341875076
MDL:MFCD00078334
CID:261171
PubChem ID:75139
Update Time:2025-10-28

2-Propenamide,2-methyl-N-2-propen-1-yl- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide,2-methyl-N-2-propen-1-yl-
    • 2-methyl-N-prop-2-enylprop-2-enamide
    • N-Allyl MethacrylaMide
    • allyl methacrylamide
    • EINECS 218-576-9
    • Methacrylsaeure-allylamid
    • N-allyl-2-methyl-acrylamide
    • N-Allyl-methacrylamid
    • N-Allyl-methacrylsaeureamid
    • 3Z22EY4W9R
    • FT-0723683
    • AKOS006345454
    • 2186-33-6
    • 2-Methyl-N-2-propen-1-yl-2-propenamide
    • SCHEMBL30604
    • N-Allylmethacrylamide
    • 2-Propenamide, 2-methyl-N-2-propen-1-yl-
    • EN300-7606155
    • NS00026979
    • 2-methyl-N-(prop-2-en-1-yl)prop-2-enamide
    • DTXSID30176262
    • MDL: MFCD00078334
    • Inchi: 1S/C7H11NO/c1-4-5-8-7(9)6(2)3/h4H,1-2,5H2,3H3,(H,8,9)
    • InChI Key: GROXSGRIVDMIEN-UHFFFAOYSA-N
    • SMILES: O=C(C(=C)C)NCC=C

Computed Properties

  • Exact Mass: 125.08400
  • Monoisotopic Mass: 125.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1A^2
  • XLogP3: 1.1

Experimental Properties

  • Density: 0.894
  • Boiling Point: 251.5°Cat760mmHg
  • Flash Point: 139°C
  • Refractive Index: 1.446
  • PSA: 29.10000
  • LogP: 1.25560

2-Propenamide,2-methyl-N-2-propen-1-yl- Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Propenamide,2-methyl-N-2-propen-1-yl- Pricemore >>

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Additional information on 2-Propenamide,2-methyl-N-2-propen-1-yl-

Introduction to 2-Propenamide,2-methyl-N-2-propen-1-yl- (CAS No: 2186-33-6)

2-Propenamide,2-methyl-N-2-propen-1-yl-, identified by the Chemical Abstracts Service Number (CAS No) 2186-33-6, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This amide derivative, characterized by its unique structural framework, has garnered attention due to its potential applications in synthetic chemistry and as a building block for more complex molecules. The compound's molecular structure, featuring a propenyl group and a methyl-substituted nitrogen atom, contributes to its reactivity and versatility, making it a valuable candidate for further exploration in drug discovery and material science.

The synthesis of 2-Propenamide,2-methyl-N-2-propen-1-yl- involves intricate organic reactions that highlight the compound's chemical properties. The presence of a double bond in the propenyl side chain and the amide functional group allows for various transformations, including polymerization, condensation reactions, and functionalization at multiple sites. These characteristics make the compound a promising intermediate in the development of novel polymers, agrochemicals, and pharmaceuticals. Recent advancements in catalytic methods have further enhanced the efficiency of synthesizing this compound, enabling researchers to explore its potential more effectively.

In the realm of pharmaceutical research, 2-Propenamide,2-methyl-N-2-propen-1-yl- has been studied for its pharmacological properties. The amide group is a common motif in bioactive molecules, often contributing to their solubility and bioavailability. The specific arrangement of substituents in this compound may influence its interactions with biological targets, making it a candidate for developing new therapeutic agents. For instance, derivatives of this compound have been investigated for their potential role in modulating enzyme activity and signaling pathways relevant to neurological disorders. Preliminary studies suggest that modifications to the side chains could enhance binding affinity and selectivity.

Recent research has also explored the use of 2-Propenamide,2-methyl-N-2-propen-1-yl- as a precursor in the synthesis of more complex molecules. Its structural features allow for facile introduction of additional functional groups, enabling the creation of libraries of compounds for high-throughput screening. This approach has been particularly useful in identifying lead compounds for drug development. Additionally, the compound's stability under various reaction conditions makes it suitable for large-scale synthesis, which is crucial for industrial applications. The ability to modify its structure without compromising its integrity has opened new avenues for chemical innovation.

The environmental impact of synthesizing and utilizing 2-Propenamide,2-methyl-N-2-propen-1-yl- is another area of interest. Modern synthetic methodologies emphasize green chemistry principles, aiming to minimize waste and reduce hazardous byproducts. Researchers have developed more sustainable routes for producing this compound, incorporating catalytic processes that improve yield while reducing energy consumption. These efforts align with global initiatives to promote environmentally friendly chemical practices. Furthermore, the compound's biodegradability and low toxicity profile make it an attractive option for applications where environmental safety is a priority.

In conclusion, 2 Propenamide 2 Methyl N 2 Propen 1 Yl (CAS No: 2186 33 6) represents a fascinating subject of study with diverse applications across multiple scientific disciplines. Its unique chemical properties and synthetic versatility position it as a key intermediate in pharmaceutical development material science and environmental chemistry Its continued exploration promises to yield valuable insights into molecular design and functional materials contributing to advancements in both academic research industrial processes

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